molecular formula C10H13NO B157350 1-Butanone, 1-(4-aminophenyl)- CAS No. 1688-71-7

1-Butanone, 1-(4-aminophenyl)-

Cat. No. B157350
CAS RN: 1688-71-7
M. Wt: 163.22 g/mol
InChI Key: CYCSOZSEBPZGPC-UHFFFAOYSA-N
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Description

1-Butanone, 1-(4-aminophenyl)-, is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemistry of similar substances. For instance, the synthesis of derivatives and analogs of butanoic acid and butanol with aromatic amines suggests a broader context of research into aromatic amino compounds and their potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as classical peptide synthesis for the preparation of oligomers , the use of FTIR and NMR spectroscopy for structural characterization , and the design of novel pathways for microbial production . These methods indicate the complexity and precision required in synthesizing aromatic amino compounds, which would also apply to the synthesis of 1-Butanone, 1-(4-aminophenyl)-.

Molecular Structure Analysis

Crystallographic analysis is a common technique used to determine the molecular structure of synthesized compounds. For example, the derivatives of butyrate and 1,3-dioxane were characterized using single crystal X-ray diffraction, which provided detailed information about their crystal systems and unit cell dimensions . This type of analysis is crucial for understanding the molecular geometry and potential interactions within the crystal lattice.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as the synthesis of a thymine derivative involving an acyclic pyrimidine analog , and the synthesis of butanol derivatives through Friedel-Crafts acylation and reduction . These reactions are indicative of the types of chemical transformations that aromatic amino compounds can undergo, which may include nucleophilic substitutions, condensations, and redox reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are explored through spectroscopic techniques and electrochemical measurements. For instance, the introduction of additional cyano groups in the dicyanobuta-1,3-dienyl fragment was found to affect the optical properties of the molecules, as revealed by UV/Vis spectroscopy . Additionally, the microbial production of 4-amino-1-butanol demonstrates the potential of engineered organisms to produce amino alcohols with specific properties .

Scientific Research Applications

Photoreaction Studies

1-Butanone, 1-(4-aminophenyl)- and its derivatives have been explored in photoreaction studies. For example, Tada, Maeda, and Saiki (1978) investigated the UV irradiation of cycloalkenyl phenyl butanones, revealing different products under neutral and acidic conditions, including the formation of various ketones and aldehydes (Tada, Maeda, & Saiki, 1978).

Synthesis Processes

The compound has been used in the synthesis of various chemicals. Zhang (2005) described its role in synthesizing medicines for inflammation and codeine (Zhang, 2005). Zeng Zhi-ming (2003) discussed its use in synthesizing water-soluble photoinitiators (Zeng Zhi-ming, 2003).

Chemical Properties Exploration

Da (1998) synthesized and analyzed the crystal structure of certain cyclopentene derivatives, shedding light on the chemical properties of related compounds (Da, 1998).

Continuous Flow Synthesis

Viviano et al. (2011) demonstrated the use of continuous flow strategies for synthesizing important derivatives of 4-aryl-2-butanone, highlighting scalable synthesis methods (Viviano, Glasnov, Reichart, Tekautz, & Kappe, 2011).

Environmental and Biological Interactions

Nishida, Iwahashi, and Tan (1993) identified 4-(4-hydroxyphenyl)-2-butanone in orchid flowers as an attractant for male melon flies, indicating ecological interactions (Nishida, Iwahashi, & Tan, 1993).

Catalytic Applications

Asami et al. (2015) used derivatives of 1-butanone in enantioselective catalysis, illustrating its role in stereochemical synthesis processes (Asami, Miyairi, Sasahara, Ichikawa, Hosoda, & Ito, 2015).

Biotechnological Production

Prabowo et al. (2020) described the fermentative production of 4-amino-1-butanol, an intermediate compound for drugs, using metabolically engineered bacteria, showcasing the biotechnological potential of derivatives (Prabowo, Shin, Cho, Chae, & Lee, 2020).

properties

IUPAC Name

1-(4-aminophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCSOZSEBPZGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061884
Record name 1-Butanone, 1-(4-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanone, 1-(4-aminophenyl)-

CAS RN

1688-71-7
Record name 1-(4-Aminophenyl)-1-butanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanone, 1-(4-aminophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanone, 1-(4-aminophenyl)-
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Record name 1-Butanone, 1-(4-aminophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1688-71-7
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Synthesis routes and methods

Procedure details

20 g of p-acetaminobutyrophenone are suspended in 40 ml of semi-concentrated hydrochloric acid and the suspension is heated under reflux for 25 minutes and poured into a mixture of 100 ml of ice and 30 ml of concentrated sodium hydroxide solution. The mixture is filtered with suction, then the residue is washed twice with ice-cold water, dried in the atmosphere and recrystallised from methanol/water (20 ml+100 ml). p-Aminobutyrophenone having a melting point of 93°-94° is obtained.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Sangeetha, C Swaminathan… - Allelopathy …, 2023 - search.ebscohost.com
In petri plate bioassay we studied the effects of aqueous leaf extracts from 3-tree species viz., mango (Mangifera indica L.), sugar apple (Annona squamosa L.), moringa (Moringa …
Number of citations: 0 search.ebscohost.com
M Hosseinpour, A Golzary, M Saber, K Yoshikawa - Fuel, 2017 - Elsevier
Due to the high protein content in algal species, these precursors require further catalytic removal of heteroatoms such as nitrogen, being upgraded to biofuels. In the current study, first, …
Number of citations: 46 www.sciencedirect.com
АС Слесаренко, РР Шагабутдинова - ББК 74.58 И 73 - csukz.ru
В Республике Казахстан заболевание туберкулезом продолжает представлять серьезную проблему, несмотря на тенденцию снижения показателя заболеваемости со 165, 1 …
Number of citations: 0 csukz.ru

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